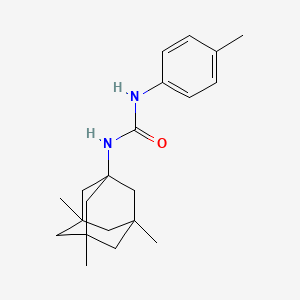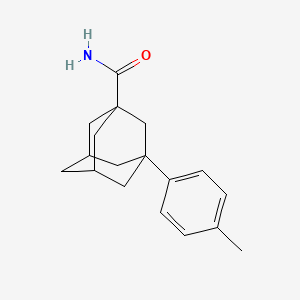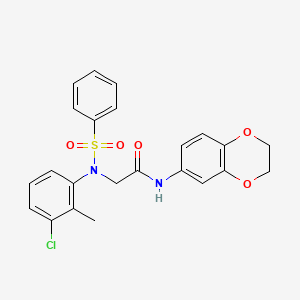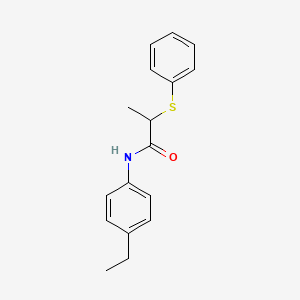![molecular formula C24H17ClN2O2 B4018345 6-chloro-2-[2-(1-naphthylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4018345.png)
6-chloro-2-[2-(1-naphthylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Descripción general
Descripción
The chemical compound belongs to the class of naphthalimide derivatives, a group known for their broad spectrum of biological activities and applications in various fields of chemistry and medicine. These compounds are particularly recognized for their antimicrobial, antitumor, and photophysical properties.
Synthesis Analysis
The synthesis of naphthalimide derivatives, including the specified compound, often involves the Buchwald–Hartwig amination reaction. This process is facilitated by the use of catalytic systems, such as Pd(PPh3)4 with KO-t-Bu in toluene, under microwave irradiation, offering a highly efficient method for their preparation. The reaction between 2-chloro-3-aryl-1,8-naphthyridines and 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exemplifies this method, yielding novel compounds with significant antimicrobial activity against various pathogens (Sakram et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectroscopic techniques including IR, 1H, and 13C NMR spectroscopy. These methods validate the formation of the desired naphthalimide derivatives, providing detailed insights into their molecular frameworks.
Chemical Reactions and Properties
Naphthalimide derivatives undergo various chemical reactions, demonstrating a wide range of chemical properties. They have been involved in copper(II)-catalyzed synthesis processes, which include three-component reactions leading to complex structures through difunctionalization and cyclization mechanisms. These reactions yield high yields of benzo[de]isoquinoline derivatives, showcasing their versatility and reactivity (Liu & Sun, 2012).
Physical Properties Analysis
The physical properties of naphthalimide derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined using X-ray crystallography and other physical characterization techniques.
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity with different chemical agents, stability under various conditions, and their ability to undergo specific reactions, are fundamental to understanding their potential applications. For instance, the interaction with bovine serum albumin (BSA) through spectroscopic techniques highlights the bioactive potential of these molecules (Ghosh et al., 2005).
Propiedades
IUPAC Name |
6-chloro-2-[2-(naphthalen-1-ylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O2/c25-20-12-11-19-22-17(20)8-4-9-18(22)23(28)27(24(19)29)14-13-26-21-10-3-6-15-5-1-2-7-16(15)21/h1-12,26H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFVXISOGYHQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCN3C(=O)C4=C5C(=C(C=C4)Cl)C=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-[2-(1-naphthylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(cyclohexylthio)ethyl]-2-methylbenzamide](/img/structure/B4018262.png)
![N-cyclohexyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4018264.png)
![methyl (2,4-dioxo-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4018273.png)
![4-(2-furylmethyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B4018274.png)


![5-bromo-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4018292.png)
![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B4018295.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018317.png)
![methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4018323.png)
![N-ethyl-6-[(6-isopropoxy-3-pyridazinyl)oxy]-N'-isopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B4018331.png)


